molecular formula C17H15FN4O4 B2672778 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034296-06-3

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2672778
CAS No.: 2034296-06-3
M. Wt: 358.329
InChI Key: RUGIOPRTXZMLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core linked to a pyrrolidine ring and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:

    Formation of the benzo[d]oxazole core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

    Attachment of the fluoropyrimidine moiety: This step involves the reaction of the pyrrolidine intermediate with a fluoropyrimidine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cells. The benzo[d]oxazole core may interact with various receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouracil: A well-known anti-cancer agent that also contains a fluoropyrimidine moiety.

    Pyrrolidinyl benzo[d]oxazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its structural elements, which confer specific biological activities not observed in simpler analogs. The presence of the fluoropyrimidine moiety enhances its potential as an enzyme inhibitor, while the benzo[d]oxazole core provides additional binding interactions.

Properties

IUPAC Name

3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c18-11-7-19-16(20-8-11)25-12-5-6-21(9-12)15(23)10-22-13-3-1-2-4-14(13)26-17(22)24/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIOPRTXZMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.